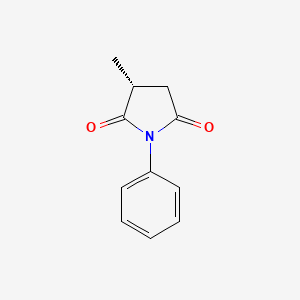
N-Propyl-3-(trimethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-3-(trimethoxysilyl)propan-1-amine is an organosilane compound with the molecular formula C₆H₁₇NO₃Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is characterized by its ability to form strong bonds with both organic polymers and inorganic surfaces, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or a primary amine under controlled conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Amination: The amine group can participate in reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Amination: Results in substituted amines
Scientific Research Applications
N-Propyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: Utilized in drug delivery systems to improve the compatibility and stability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance
Mechanism of Action
The mechanism of action of N-Propyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can interact with organic polymers, enhancing adhesion and compatibility .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
N-Propyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a propyl chain and a trimethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in diverse applications .
Properties
CAS No. |
89142-68-7 |
|---|---|
Molecular Formula |
C9H23NO3Si |
Molecular Weight |
221.37 g/mol |
IUPAC Name |
N-propyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h10H,5-9H2,1-4H3 |
InChI Key |
ONBPFUKUSJUPES-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


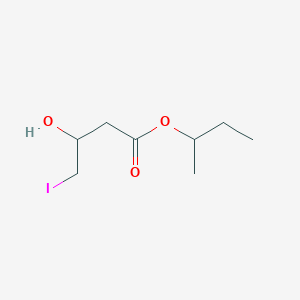
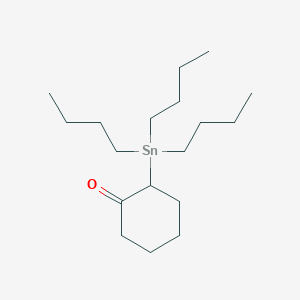
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
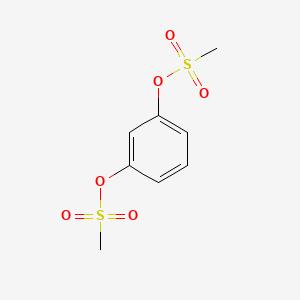
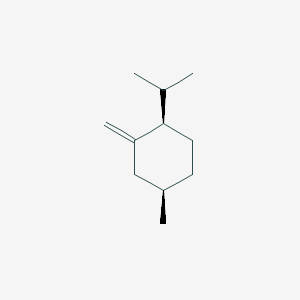
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)

